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Compound of Interest

Compound Name: E7130

Cat. No.: B10860285 Get Quote

E7130, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule

inhibitor that not only disrupts the cancer cell cytoskeleton but also uniquely remodels the

tumor microenvironment. This dual mechanism of action distinguishes it from other

microtubule-targeting agents and presents a promising new approach in cancer therapy.

This guide provides a comparative analysis of the preclinical efficacy of E7130 against other

established microtubule inhibitors, namely paclitaxel, vincristine, and its close structural analog,

eribulin. The information is intended for researchers, scientists, and drug development

professionals to provide a comprehensive overview of the current preclinical evidence.

Mechanism of Action: Beyond Microtubule
Disruption
Unlike traditional microtubule inhibitors that solely focus on disrupting microtubule dynamics,

E7130 exhibits a bimodal anti-cancer activity.[1][2] Firstly, it potently inhibits microtubule

polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3] Secondly, and

uniquely, E7130 actively modifies the tumor microenvironment (TME) by:

Suppressing Cancer-Associated Fibroblasts (CAFs): E7130 has been shown to reduce the

presence of α-SMA-positive CAFs, which are known to contribute to tumor progression and a

fibrotic stroma.[1][3] This effect is mediated by interfering with TGF-β-induced myofibroblast

transdifferentiation.[3][4]
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Promoting Tumor Vasculature Remodeling: E7130 increases intratumoral microvessel

density, which can lead to improved tumor perfusion and potentially enhance the delivery

and efficacy of co-administered therapies.[3][5][6][7][8]

This novel TME-modulating activity suggests that E7130 may not only directly target cancer

cells but also create a less favorable environment for tumor growth and potentially overcome

some mechanisms of drug resistance.

Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of E7130 and

other microtubule inhibitors against various human cancer cell lines. It is important to note that

these values are derived from different studies and direct comparisons should be made with

caution due to variations in experimental conditions.
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Compound Cell Line Cancer Type IC50 (nM) Reference

E7130 KPL-4 Breast Cancer 0.01 - 0.1 [3]

OSC-19
Head and Neck

Cancer
0.01 - 0.1 [3]

FaDu
Head and Neck

Cancer
0.01 - 0.1 [3]

HSC-2
Head and Neck

Cancer
0.01 - 0.1 [3]

Eribulin
SCLC cell lines

(various)

Small Cell Lung

Cancer
<1.5 - <10 [9]

MDA-MB-435 Breast Cancer

Lower than

paclitaxel and

vinblastine

[10]

Paclitaxel CHMm

Canine

Mammary Gland

Tumor

~10-1000 [11]

H1975
Non-Small Cell

Lung Cancer
~1 [12]

Vincristine A673 Ewing Sarcoma
0.5 ng/mL (~0.6

nM)
[13]

Rd76-9
Rhabdomyosarc

oma
2.1 [14]

Comparative In Vivo Efficacy
The table below presents a summary of in vivo tumor growth inhibition data for E7130 and

other microtubule inhibitors in various xenograft models. Direct comparisons are challenging

due to differing tumor models, dosing regimens, and endpoint measurements across studies.
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Compound
Tumor
Model

Cancer
Type

Dosing
Regimen

Tumor
Growth
Inhibition

Reference

E7130
HSC-2

Xenograft

Head and

Neck Cancer

45-180 µg/kg,

i.v.

Inhibited

tumor growth,

increased

survival with

cetuximab

[3]

FaDu

Xenograft

Head and

Neck Cancer

45-180 µg/kg,

i.v.

Reduced α-

SMA-positive

CAFs

[3]

Eribulin
MDA-MB-435

Xenograft

Breast

Cancer

0.25–1.0

mg/kg

>95%

inhibition at

day 42;

superior to

paclitaxel at 1

mg/kg

[15]

LOX

Xenograft
Melanoma 0.05 mg/kg

78%

inhibition on

day 17

[15]

Various

Xenografts
Various 0.8-1.7 mg/kg

Tumor growth

inhibition,

stasis, and

regression

[16][17]

Paclitaxel
RH4

Xenograft

Rhabdomyos

arcoma
30 mg/kg

Significantly

inhibited

tumor growth

[18]

H1975

Xenograft

Non-Small

Cell Lung

Cancer

10 mg/kg

Significant

reduction in

tumor volume

with

CHIR99021

[12]
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HeLa

Xenograft

Cervical

Cancer
Low dose

Significant

tumor growth

delay with

radiotherapy

[19]

Vincristine
A673

Xenograft

Ewing

Sarcoma
50 µg

Slower tumor

growth

compared to

control

[13]

Rd76-9

Xenograft

Rhabdomyos

arcoma
0.1-0.4 mg/kg

Reduced

tumor volume

in a dose-

dependent

manner

[14]

Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of microtubule inhibitors on cancer cell lines and

calculate the IC50 value.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of the microtubule inhibitor

(e.g., E7130, paclitaxel) for a specified period (e.g., 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well. Live cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value is determined by plotting the percentage of viability against the drug

concentration and fitting the data to a dose-response curve.[11]

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of microtubule inhibitors in a living organism.

Methodology:

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of

immunocompromised mice (e.g., nude mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into treatment and control groups. The

treatment group receives the microtubule inhibitor (e.g., E7130) via a specified route (e.g.,

intravenous) and schedule. The control group receives a vehicle control.

Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point.

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor

growth inhibition is calculated by comparing the mean tumor volume of the treated group to

the control group.[12][13][14][18][19]

Tubulin Polymerization Assay
Objective: To directly measure the effect of a compound on the in vitro assembly of

microtubules.

Methodology:
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Reagent Preparation: Purified tubulin protein is kept on ice to prevent polymerization. A

reaction buffer containing GTP is prepared.

Reaction Setup: The tubulin solution is mixed with the reaction buffer and the test compound

(e.g., E7130) or a control vehicle in a 96-well plate.

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to

37°C to initiate tubulin polymerization.

Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule

formation is monitored by measuring the absorbance at 340 nm over time.

Data Analysis: The rate and extent of tubulin polymerization are determined from the

absorbance readings. Inhibitors of polymerization will show a decrease in the rate and/or

extent of the reaction compared to the control.

Signaling Pathways and Experimental Workflows
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General Mechanism of Microtubule Inhibitors
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Caption: General signaling pathway of microtubule inhibitors.
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Experimental Workflow for Comparing Microtubule Inhibitors

In Vitro Analysis
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Caption: A typical experimental workflow for comparing microtubule inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. eisai.com [eisai.com]

2. researchgate.net [researchgate.net]

3. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10860285?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860285?utm_src=pdf-custom-synthesis
https://www.eisai.com/news/2019/news201943.html
https://www.researchgate.net/publication/370157323_First-in-human_study_of_E7130_a_tumor_microenvironment-ameliorating_microtubule_inhibitor_in_patients_with_advanced_solid_tumors_Primary_results_of_the_dose-escalation_part
https://www.medchemexpress.com/e7130.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. aacrjournals.org [aacrjournals.org]

6. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF
Suppression Using E7130: Biomarker Analysis by Multimodal Imaging Modalities - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Amelioration of Tumor-Promoting Microenvironment via Vascular Remodeling and CAF
Suppression using E7130: Biomarker Analysis by Multi-modal Imaging Modalities. | Semantic
Scholar [semanticscholar.org]

8. researchgate.net [researchgate.net]

9. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy -
PMC [pmc.ncbi.nlm.nih.gov]

10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and
the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC
[pmc.ncbi.nlm.nih.gov]

12. Tumor growth suppression using a combination of taxol-based therapy and GSK3
inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

13. Sustained delivery of vincristine inside an orthotopic mouse sarcoma model decreases
tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the
combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]

15. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

16. Broad Spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Optimal
Effectiveness under Intermittent Dosing Conditions | Anticancer Research [ar.iiarjournals.org]

17. Broad spectrum preclinical antitumor activity of eribulin (Halaven(R)): optimal
effectiveness under intermittent dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

18. aacrjournals.org [aacrjournals.org]

19. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with
radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [E7130: A Novel Microtubule Inhibitor with a Dual Anti-
Cancer Strategy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860285#comparing-e7130-efficacy-to-other-
microtubule-inhibitors]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/345180730_Abstract_4183_Mechanism_of_action_analysis_of_anti-CAF_activity_of_E7130_a_novel_tumor-microenvironment_ameliorator
https://aacrjournals.org/mct/article/23/2/235/733937/Amelioration-of-Tumor-promoting-Microenvironment
https://pubmed.ncbi.nlm.nih.gov/37816248/
https://pubmed.ncbi.nlm.nih.gov/37816248/
https://pubmed.ncbi.nlm.nih.gov/37816248/
https://www.semanticscholar.org/paper/Amelioration-of-Tumor-Promoting-Microenvironment-by-Ito-Yamaguchi/1f8948ae4a989882982ba6320c9fd14c81c19e1c
https://www.semanticscholar.org/paper/Amelioration-of-Tumor-Promoting-Microenvironment-by-Ito-Yamaguchi/1f8948ae4a989882982ba6320c9fd14c81c19e1c
https://www.semanticscholar.org/paper/Amelioration-of-Tumor-Promoting-Microenvironment-by-Ito-Yamaguchi/1f8948ae4a989882982ba6320c9fd14c81c19e1c
https://www.researchgate.net/publication/374603203_Amelioration_of_Tumor-promoting_Microenvironment_via_Vascular_Remodeling_and_CAF_Suppression_Using_E7130_Biomarker_Analysis_by_Multimodal_Imaging_Modalities
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916851/
https://pdfs.semanticscholar.org/cdce/b7ed57d59399bc9de9276a6ad927bde6b164.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6457575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6457575/
https://pubmed.ncbi.nlm.nih.gov/27680598/
https://pubmed.ncbi.nlm.nih.gov/27680598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9933126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9933126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954568/
https://ar.iiarjournals.org/content/32/5/1611
https://ar.iiarjournals.org/content/32/5/1611
https://pubmed.ncbi.nlm.nih.gov/22593439/
https://pubmed.ncbi.nlm.nih.gov/22593439/
https://aacrjournals.org/clincancerres/article/19/21/5972/78166/Nab-Paclitaxel-Is-an-Active-Drug-in-Preclinical
https://pmc.ncbi.nlm.nih.gov/articles/PMC8241140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8241140/
https://www.benchchem.com/product/b10860285#comparing-e7130-efficacy-to-other-microtubule-inhibitors
https://www.benchchem.com/product/b10860285#comparing-e7130-efficacy-to-other-microtubule-inhibitors
https://www.benchchem.com/product/b10860285#comparing-e7130-efficacy-to-other-microtubule-inhibitors
https://www.benchchem.com/product/b10860285#comparing-e7130-efficacy-to-other-microtubule-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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